molecular formula C7H6BrN3O2 B2430958 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2243504-23-4

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B2430958
CAS No.: 2243504-23-4
M. Wt: 244.048
InChI Key: OXEDJJAVEAESQL-UHFFFAOYSA-N
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Description

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that contains both imidazole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1-methylimidazole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-methylimidazole: A precursor in the synthesis of the target compound.

    1-Methylimidazo[1,2-b]pyrazole: A structurally similar compound with different substituents.

    3-Bromo-1H-pyrazole: Another related compound with a pyrazole ring.

Uniqueness

3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its combination of imidazole and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-1-methylimidazo[1,2-b]pyrazole-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O2/c1-10-3-5(8)11-6(10)4(2-9-11)7(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEDJJAVEAESQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N2C1=C(C=N2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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